Phosphorothioic acid, S-butyl O,O-dimethyl ester
Description
Properties
CAS No. |
26901-83-7 |
|---|---|
Molecular Formula |
C6H15O3PS |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butan-2-yloxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS/c1-5-6(2)9-10(11,7-3)8-4/h6H,5H2,1-4H3 |
InChI Key |
SSSIWWOONHEQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: Phosphorothioic acid, S-butyl O,O-dimethyl ester
- Molecular Formula: C7H17O3PS
- Molecular Weight: Approximately 206.24 g/mol
- Structural Features: This compound features a phosphorothioate core with two methoxy groups (O,O-dimethyl) and a butyl group attached via a sulfur atom (S-butyl). The phosphorus atom is bonded to sulfur and oxygen atoms, characteristic of phosphorothioates.
Preparation Methods of this compound
Overview
The synthesis of phosphorothioic acid esters generally involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents under controlled conditions. The preparation of the S-butyl O,O-dimethyl ester specifically entails the substitution of the sulfur atom with a butyl group while maintaining the O,O-dimethyl ester moiety.
Common Synthetic Routes
Alkylation of O,O-Dimethyl Phosphorothioate with Butyl Halides
A prevalent method involves the nucleophilic substitution reaction where O,O-dimethyl phosphorothioate is reacted with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base. The sulfur atom acts as a nucleophile attacking the alkyl halide to form the S-butyl ester.
$$
\text{(CH}3\text{O)}2\text{P(S)OH} + \text{C}4\text{H}9\text{X} \xrightarrow{\text{Base}} \text{(CH}3\text{O)}2\text{P(S)SC}4\text{H}9 + \text{HX}
$$
Where X = Cl, Br.
- Solvent: Polar aprotic solvents such as acetone or acetonitrile
- Base: Triethylamine or potassium carbonate
- Temperature: Ambient to reflux temperatures (25–80°C)
- Time: Several hours depending on conditions
Direct Esterification of Phosphorothioic Acid Derivatives
Another approach involves the esterification of phosphorothioic acid or its derivatives with butanol under acidic or catalytic conditions, followed by methylation to introduce the O,O-dimethyl groups.
Isomerization and Purification Enhancements
Research on related phosphorothioic acid esters, such as O,O-dimethyl phosphoramidothioate, reveals that isomerization steps can improve yield and purity. For example, isomerization of O,O-dimethyl phosphoramidothioate at 35–45°C in the presence of dimethyl sulfate as a catalyst, followed by controlled aging (lagering) at the same temperature range for 3–6 hours, enhances the formation of desired isomers and increases yield by approximately 4% compared to conventional methods at higher temperatures without lagering.
While this specific process is described for phosphoramidothioates, analogous principles may apply to the preparation of phosphorothioic acid esters, including S-butyl O,O-dimethyl ester, by optimizing temperature, catalyst, and reaction time to maximize purity and yield.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with Butyl Halide | O,O-dimethyl phosphorothioate, butyl bromide/chloride, base | 25–80°C, 4–12 h, polar aprotic solvent | 70–85 | Common, straightforward, requires base |
| Direct Esterification + Methylation | Phosphorothioic acid, butanol, methylating agent | Acidic catalyst, reflux | 60–75 | Multi-step, moderate yield |
| Isomerization with Dimethyl Sulfate Catalyst (related compound) | O,O-dimethyl phosphoramidothioate, dimethyl sulfate | 35–45°C, 4–10 h | +4% yield improvement over conventional | Enhances purity and yield by controlled aging |
Research Findings and Optimization Insights
- Catalyst Role: Dimethyl sulfate, a sulfuric acid derivative, serves as an effective catalyst for isomerization reactions that improve yield and purity in phosphorothioate chemistry.
- Temperature Control: Lower temperatures (35–45°C) during isomerization and aging steps prevent decomposition and favor formation of desired isomers.
- Reaction Time: Optimal reaction times are between 4 and 10 hours; beyond this, no significant yield improvement occurs.
- Solvent Effects: Use of aromatic solvents (toluene, benzene, xylene) is common in related phosphorothioate syntheses, particularly in ammoniation steps preceding esterification.
- Purification: Washing with aqueous solutions such as sodium bicarbonate and sodium chloride helps remove impurities and residual catalysts.
Chemical Reactions Analysis
Types of Reactions
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include alkyl halides, diethyl phosphite, triethylamine, sulfur, and acidic alumina. Microwave irradiation is often used to facilitate these reactions under solvent-free conditions .
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which have applications in different fields such as agriculture and medicine .
Scientific Research Applications
O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and interfering with metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Phosphorothioic Acid, S-Butyl O,O-Dimethyl Ester
Structural and Functional Differences
Ester Groups :
- The target compound and analogs like Bromofos, Oxydemeton-methyl, and Fenthion share O,O-dimethyl ester groups, which influence their stability and lipophilicity. In contrast, Quinalphos () and parathion analogs () use O,O-diethyl esters, increasing their hydrophobicity and environmental persistence.
- Phosphoramidothioic acid () differs by replacing one oxygen with a nitrogen, altering reactivity and toxicity profiles.
Substituent Effects :
- Aromatic vs. Aliphatic : Bromofos and Fenthion feature substituted phenyl groups, enhancing their affinity for insect AChE. The S-butyl group in the target compound may reduce target specificity compared to aromatic systems but improve membrane penetration due to its aliphatic nature.
- Heterocyclic Substituents : Etrimfos () incorporates a pyrimidinyl group, improving selectivity for agricultural pests.
- Sulfoxide/Sulfonyl Groups : Oxydemeton-methyl’s ethylsulfinyl group () increases systemic mobility in plants, a trait absent in the S-butyl analog.
Toxicological and Physicochemical Properties
Thermal Properties :
- Toxicity Mechanisms: Most O,O-dimethyl phosphorothioates act as AChE inhibitors, requiring metabolic activation (oxidation to oxon forms) for full potency. KBR-2822 () uniquely promotes OPIDP without inhibiting neuropathy target esterase (NTE), suggesting novel neurotoxic pathways that could apply to structurally related compounds.
Environmental Behavior :
- Aliphatic substituents like S-butyl may enhance soil adsorption compared to phenyl groups, reducing leaching but increasing persistence in organic-rich environments.
Biological Activity
Phosphorothioic acid, S-butyl O,O-dimethyl ester, commonly known as butyl dimethyl phosphorothioate (CAS Number: 122-14-5), is an organophosphate compound that has garnered attention for its biological activity, particularly in the context of its use as a pesticide. This article synthesizes findings from various studies regarding its biological effects, including toxicity, ecological impact, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₉O₃PS
- Molecular Weight : 210.28 g/mol
The compound features a phosphorothioate functional group, which is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.
Biological Activity Overview
-
Toxicity :
- Acute Toxicity : Studies indicate that phosphorothioic acid exhibits significant acute toxicity to various organisms. The LD50 values for different species have been documented, with birds showing sensitivity at concentrations as low as 10 mg/kg .
- Chronic Effects : Long-term exposure has been linked to neurotoxic effects in mammals and potential endocrine disruption .
-
Ecotoxicology :
- Impact on Non-target Species : Research has demonstrated that this compound poses risks to non-target species, including beneficial insects and aquatic organisms. The toxicity to fish is particularly concerning, with bioaccumulation factors reported at 3,931 l/kg .
- Environmental Persistence : The compound's persistence in the environment raises concerns regarding its long-term ecological impact. Studies suggest that it can remain active in soil and water systems for extended periods, affecting local biodiversity.
- Mechanism of Action :
Case Study 1: Avian Toxicity Assessment
A comprehensive study evaluated the effects of phosphorothioic acid on various bird species. The results indicated a high mortality rate at concentrations above 5 mg/kg in controlled feeding trials. The study emphasized the need for stricter regulations on the use of this compound in agricultural settings to protect avian populations .
Case Study 2: Aquatic Ecosystem Impact
Research conducted on freshwater ecosystems revealed that phosphorothioic acid significantly affected fish populations, with observed declines in reproductive success and increased mortality rates among juvenile fish exposed to sub-lethal concentrations over time .
Research Findings Summary
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Phosphorothioic acid, S-butyl O,O-dimethyl ester in environmental matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For GC-MS, derivatization may enhance volatility. Use a DB-5MS capillary column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 300°C at 10°C/min). For LC-MS/MS, electrospray ionization (ESI) in negative mode and a C18 column are optimal. Validate methods with spiked recovery experiments (≥80% recovery) and internal standards (e.g., deuterated analogs) .
Q. What synthetic routes are employed for laboratory-scale preparation of this compound?
- Methodology : A two-step approach is common:
Phosphorylation : React dimethyl phosphorochloridothioate with butanethiol in anhydrous dichloromethane, using triethylamine as a base (0–5°C, 4 hours).
Purification : Isolate via fractional distillation (boiling point ~120–130°C at reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate). Confirm purity via NMR (³¹P and ¹H) and FT-IR (P=S stretch at 650–750 cm⁻¹) .
Q. How does the structural configuration of Phosphorothioic acid esters influence their stability in aqueous environments?
- Methodology : Conduct hydrolysis studies under controlled pH (4–10) and temperature (25–50°C). Monitor degradation kinetics using UV-Vis spectroscopy (λ = 270 nm for thiophosphate absorbance) or ³¹P NMR. Compare half-lives (t₁/₂) to establish structure-activity relationships. For example, bulky S-alkyl groups (e.g., butyl) reduce hydrolysis rates compared to methyl substituents due to steric hindrance .
Advanced Research Questions
Q. What experimental models elucidate the neurotoxic mechanisms of Phosphorothioic acid esters, particularly their non-NTE-mediated pathways?
- Methodology : Use in vivo hen models (OPIDP-sensitive) to assess delayed neuropathy. Administer subneuropathic doses (e.g., 2.5 mg/kg oral) followed by neuropathic organophosphates (e.g., DBDCVP). Measure NTE inhibition in brain/spinal cord homogenates (Ellman assay) and compare to clinical scoring (ataxia, paralysis). Histopathological analysis (luxol fast blue staining) identifies axonal degeneration. Findings may reveal promotion via non-catalytic NTE interactions or alternative targets (e.g., lysophospholipase) .
Q. How can discrepancies between in vitro and in vivo neurotoxicity data for organophosphorus esters be resolved?
- Methodology :
- In vitro : Use human neuroblastoma cells (SH-SY5Y) to test direct NTE inhibition (IC₅₀).
- In vivo : Compare metabolic activation (e.g., hepatic cytochrome P450-mediated oxidation) via microsomal incubations. For example, S-butyl ester derivatives may require bioactivation to oxon forms for toxicity.
- Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and metabolic differences .
Q. What advanced techniques characterize the environmental degradation pathways of this compound under redox-varying conditions?
- Methodology :
- Aerobic : Incubate in soil/water systems (25°C, pH 7) and analyze metabolites via high-resolution mass spectrometry (HRMS). Identify sulfoxide/sulfone derivatives (e.g., m/z shifts +16/+32 Da).
- Anaerobic : Use sediment microcosms with ¹⁴C-labeled compound to track mineralization (¹⁴CO₂ release).
- Computational : Apply density functional theory (DFT) to predict hydrolysis/oxidation transition states .
Data Contradiction Analysis
Q. Why do some Phosphorothioic acid esters exhibit neurotoxicity without significant NTE inhibition?
- Analysis : Evidence from KBR-2822 (a structural analog) shows promotion of OPIDP in hens at non-inhibitory doses (2.5 mg/kg). This suggests:
Alternative targets : Interaction with NTE's regulatory domain or non-esterase proteins (e.g., microtubule-associated proteins).
Synergistic effects : Co-administration with neuropathic agents (e.g., DFP) amplifies toxicity via unknown pathways.
- Resolution : Use proteomics (e.g., affinity purification-mass spectrometry) to identify binding partners in neural tissues .
Methodological Best Practices
- Toxicology studies : Include positive controls (e.g., tri-ortho-cresyl phosphate) and negative controls (vehicle-only) in hen models.
- Environmental analysis : Spike recovery tests must account for matrix effects (e.g., humic acid interference in soil).
- Synthetic protocols : Confirm anhydrous conditions to avoid side reactions (e.g., hydrolysis to phosphoric acid derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
